N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is a chemical compound with a complex structure that includes a carbazole moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through the Fischer indole synthesis, which involves the condensation of phenylhydrazine with cyclohexanone under acidic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Amidation Reaction: The final step involves the formation of the amide bond between the carbazole and thiophene moieties. This can be achieved using standard amidation reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the amidation step and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbazole moiety can be reduced to tetrahydrocarbazole using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic benefits, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide
- 4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)benzamide
- N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
Uniqueness
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a carbazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-19(11-14-4-3-9-23-14)20-12-13-7-8-18-16(10-13)15-5-1-2-6-17(15)21-18/h3-4,7-10,21H,1-2,5-6,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMLKWDSYUNOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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